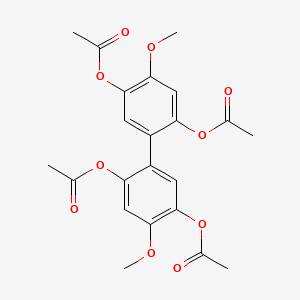

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl

Description

Properties

IUPAC Name |

[4-acetyloxy-2-(2,5-diacetyloxy-4-methoxyphenyl)-5-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-11(23)29-17-9-19(27-5)21(31-13(3)25)7-15(17)16-8-22(32-14(4)26)20(28-6)10-18(16)30-12(2)24/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAHSSWDUWJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1C2=CC(=C(C=C2OC(=O)C)OC)OC(=O)C)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323349 | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-72-5 | |

| Record name | NSC403630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethoxy[1,1'-biphenyl]-2,2',5,5'-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Pathways

The synthesis of 4,4'-dimethoxy-2,2'5,5'-tetraacetoxybiphenyl can be achieved through several methods, primarily focusing on the acetylation of biphenyl derivatives. Below are some common approaches:

Acetylation of 4,4'-Dimethoxy-2,2'-biphenol : This method involves the acetylation of 4,4'-dimethoxy-2,2'-biphenol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

Direct Acetylation : In this approach, biphenyl derivatives are treated with acetic anhydride under reflux conditions to yield the tetraacetoxybiphenyl product.

Detailed Procedure for Synthesis

Method A: Acetylation Reaction

-

- 4,4'-Dimethoxy-2,2'-biphenol

- Acetic anhydride

- Pyridine (as a catalyst)

- Anhydrous sodium sulfate (for drying)

-

- Dissolve 10 g of 4,4'-dimethoxy-2,2'-biphenol in 50 mL of acetic anhydride.

- Add 5 mL of pyridine to the solution and stir at room temperature for 30 minutes.

- Heat the mixture to reflux for 3 hours.

- Allow the reaction to cool and then pour it into ice-cold water.

- Collect the precipitate by filtration and wash with water.

- Dry the product using anhydrous sodium sulfate.

Yield : Approximately 85% after purification by recrystallization.

Method B: Alternative Acetylation Using Acetyl Chloride

-

- 4,4'-Dimethoxy-2,2'-biphenol

- Acetyl chloride

- Triethylamine (as a base)

-

- In a flask equipped with a stirrer and reflux condenser, add 10 g of 4,4'-dimethoxy-2,2'-biphenol.

- Slowly add 15 mL of acetyl chloride while stirring at room temperature.

- Add triethylamine dropwise to neutralize the HCl formed during the reaction.

- Reflux the mixture for 3 hours.

- Cool and pour into ice water to precipitate the product.

- Isolate by filtration and dry.

Yield : Approximately 90% after recrystallization.

Characterization of Products

The synthesized compound can be characterized using various techniques:

| Technique | Description |

|---|---|

| NMR Spectroscopy | Used to confirm the structure by analyzing chemical shifts and integration patterns. |

| Mass Spectrometry | Provides molecular weight confirmation. |

| IR Spectroscopy | Identifies functional groups present in the compound. |

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl undergoes several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The acetoxy groups can be reduced to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) or amines (aniline) are employed under specific conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 4,4’-dimethoxy-2,2’5,5’-tetrahydroxybiphenyl.

Substitution: Formation of halogenated or aminated biphenyl derivatives.

Scientific Research Applications

Applications in Chemistry

1. Organic Synthesis:

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

- Cycloaddition Reactions: The compound acts as a precursor for synthesizing complex bicyclic structures.

- Substitution Reactions: It can undergo nucleophilic substitution to form derivatives with diverse functional groups.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Cycloaddition | Forms bicyclic compounds | Adducts with defined stereochemistry |

| Nucleophilic Substitution | Reacts with nucleophiles | Substituted derivatives |

Applications in Biology

2. Biological Activity:

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties: Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition: The compound's structure allows it to inhibit specific enzymes, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives of the compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.1 to 100 µg/mL, indicating varying levels of efficacy against different strains.

Pharmacological Applications

3. Drug Development:

The unique structural features of this compound make it a promising candidate for developing new pharmacological agents:

- Potential Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines.

- Neuropharmacological Effects: Its interaction with serotonin receptors indicates potential use in treating mood disorders.

Table 2: Pharmacological Studies on Derivatives

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-2,2’5,5’-tetraacetoxybiphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related biphenyl derivatives:

Table 1: Structural and Functional Group Comparison

Key Reactivity Differences :

- Acetoxy groups enhance electrophilic substitution reactivity compared to methoxy or bromo groups, making the target compound more reactive in ester hydrolysis or nucleophilic acyl substitutions .

- Hydroxyl groups (e.g., in BP-6) increase polarity and UV absorption capacity, whereas bromo substituents (e.g., in dibromo derivatives) improve halogenation pathways .

Thermal and Physical Properties

Table 2: Thermal Stability and Physical Properties

Observations :

- Acetoxy groups may lower thermal stability compared to nitro or bromo substituents due to ester bond lability.

- High purity (98–99%) is consistent across pharmaceutical intermediates like the target compound and PBB-153 .

Biological Activity

4,4'-Dimethoxy-2,2'5,5'-tetraacetoxybiphenyl is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 342.33 g/mol

- CAS Number : 345839

This compound features two methoxy groups and four acetoxy groups attached to a biphenyl backbone, which contributes to its reactivity and biological potential.

Target Interactions

Research indicates that this compound interacts with various biomolecules through covalent bonding. It acts as an acetylene equivalent in cycloaddition reactions, facilitating the formation of complex structures that can modulate enzyme activity and gene expression .

Biochemical Pathways

The compound's biochemical activity is largely attributed to its role in:

- Cycloaddition Reactions : It readily participates in Diels-Alder reactions and 1,3-dipolar cycloadditions, forming stable adducts that can influence cellular signaling pathways.

- Enzyme Modulation : The formation of these adducts can inhibit or activate specific enzymes, thereby altering metabolic pathways within cells.

Cellular Effects

The effects on cellular processes include:

- Gene Expression Modulation : The interaction with nucleophiles leads to changes in gene expression profiles due to the formation of adducts with DNA or RNA.

- Cell Signaling Alteration : The compound can influence signaling pathways by modifying receptor interactions or enzyme activities.

Summary of Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Hepatotoxicity Study :

- Antimicrobial Study :

Dosage Variability

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity observed; primarily influences biochemical pathways.

- High Doses : Increased risk of toxicity and disruption of normal cellular functions noted in animal models.

Q & A

Basic: What synthetic methodologies are optimal for achieving high yields of 4,4'-Dimethoxy-2,2',5,5'-tetraacetoxybiphenyl?

To synthesize this compound, prioritize stepwise acetylation of dimethoxybiphenyl precursors. Use anhydrous tetrahydrofuran (THF) as the solvent, with pyridine as an acid scavenger and catalytic 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency. For example, analogous syntheses employ benzoyl chloride derivatives under inert conditions to prevent hydrolysis of acetoxy groups . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to acetylating agent) and maintaining temperatures below 40°C to minimize side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing acetoxy and methoxy substituents in this compound?

- IR/Raman Spectroscopy : Identify methoxy (C-O stretch: 1250–1050 cm⁻¹) and acetoxy (C=O stretch: 1740–1720 cm⁻¹) groups using group frequency charts for oxygen-containing moieties .

- NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic proton splitting patterns. Methoxy protons appear as singlets at ~3.8 ppm, while acetoxy methyl groups resonate as singlets at ~2.3 ppm. 2D-COSY and HSQC experiments clarify coupling interactions .

Advanced: How can researchers resolve discrepancies in NMR data under varying solvent conditions?

Discrepancies arise from solvent polarity effects on proton shielding. For example, DMSO-d₆ stabilizes intramolecular hydrogen bonds, shifting acetoxy proton signals compared to CDCl₃. Methodologically:

Record spectra in multiple solvents (DMSO-d₆, CDCl₃, acetone-d₆).

Compare coupling constants (e.g., JHH for biphenyl protons) to confirm structural consistency.

Use dynamic NMR to assess rotational barriers if splitting patterns suggest hindered biphenyl rotation .

Advanced: What catalytic applications are plausible for derivatives of this compound?

Structural analogs with electron-donating methoxy/acetoxy groups serve as ligands in asymmetric catalysis. For example, phosphine-modified biphenyl derivatives (e.g., Cl-MeO-BIPHEP) coordinate transition metals like ruthenium or gold, enabling enantioselective hydrogenation or cross-coupling reactions . Testing catalytic activity requires:

Ligand synthesis via phosphorylation of hydroxyl intermediates.

Screening metal complexes (e.g., AuCl) in model reactions (e.g., cyclopropanation).

Chiral HPLC to quantify enantiomeric excess.

Advanced: What strategies mitigate decomposition during storage of dimethoxy-acetoxy biphenyl derivatives?

Accelerated stability studies under ICH guidelines (40°C/75% RH) reveal hydrolysis of acetoxy groups as a primary degradation pathway. Mitigation strategies include:

Storage in amber vials under nitrogen at -20°C.

Formulation with antioxidants (e.g., BHT) in non-polar solvents (e.g., hexane).

Periodic HPLC-UV monitoring (λ = 254 nm) to detect degradants like free hydroxyl biphenyls .

Basic: What are common byproducts during acetylation of dimethoxybiphenyl precursors, and how are they identified?

Common byproducts include:

- Partial acetates : Retained hydroxyl groups detectable via FTIR (broad O-H stretch at 3200–3600 cm⁻¹).

- Diacetylated isomers : Differentiated by <sup>13</sup>C NMR (carbonyl shifts vary by substitution pattern).

Use TLC (Rf comparison) and LC-MS to track reaction progress and isolate intermediates .

Advanced: How does the electronic environment of the biphenyl core influence reactivity in cross-coupling reactions?

Electron-rich methoxy/acetoxy groups enhance π-donation, stabilizing transition states in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts regioselectivity:

Optimize ground-state geometries using Gaussian09 (B3LYP/6-31G* basis set).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate predictions experimentally by coupling with aryl halides (e.g., 4-bromotoluene) .

Basic: What protective groups are recommended during synthesis to prevent premature deacetylation?

Use tert-butyldimethylsilyl (TBDMS) ethers for transient hydroxyl protection. Deprotection with tetrabutylammonium fluoride (TBAF) in THF selectively removes silyl groups without affecting acetoxy moieties. Alternative strategies include benzyl ethers, cleaved via hydrogenolysis .

Advanced: When encountering contradictory HPLC purity results, what methodological steps ensure accurate quantification?

Column selection : Use C18 columns with 5 µm particle size for biphenyl separation.

Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry.

Calibration curves : Prepare standards (≥98% purity) to validate linearity (R² > 0.99).

Forced degradation : Compare retention times of stressed samples to confirm analyte identity .

Advanced: How can computational modeling predict the stability of this compound under acidic/basic conditions?

pKa prediction : Use SPARC or ACD/Labs to estimate acidity of hydroxyl groups (if present).

Hydrolysis pathways : Simulate using molecular dynamics (Amber22) to model nucleophilic attack on acetoxy groups.

Solvent effects : COSMO-RS calculations predict solubility and degradation rates in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.